(4Z)-N-(3-chlorophenyl)-4-[(4-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,8-tetraene-5-carboxamide
Description
This synthetic compound features a complex heterocyclic scaffold with a fused tetracyclic core, incorporating imine, oxa-, and aza-functional groups. The (4Z)-configuration indicates a specific stereochemical arrangement critical for its biological interactions. Key structural features include:
- A 3-chlorophenyl carboxamide group at the N-position.
- A 4-methylphenylimino substituent contributing to lipophilicity.
- A 3-oxa-13-azatetracyclic system, which may influence rigidity and binding affinity.
Structural elucidation of such compounds typically employs X-ray crystallography (via SHELX software for refinement ) and ¹³C NMR for confirming stereochemistry and functional groups .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methylphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClN3O2/c1-18-9-11-22(12-10-18)32-29-25(28(34)31-23-7-2-6-21(30)17-23)16-20-15-19-5-3-13-33-14-4-8-24(26(19)33)27(20)35-29/h2,6-7,9-12,15-17H,3-5,8,13-14H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPBNEHYHGBORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC(=CC=C6)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound (4Z)-N-(3-chlorophenyl)-4-[(4-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,8-tetraene-5-carboxamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, focusing on pharmacological effects, molecular interactions, and potential therapeutic uses.
Structural Overview
This compound belongs to a class of tetracyclic compounds characterized by a complex arrangement of functional groups that may contribute to its biological activity. The presence of the 3-chlorophenyl and 4-methylphenyl substituents suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The tetracyclic structure allows for interaction with multiple biological targets, potentially inhibiting cancer cell proliferation. For instance, studies have shown that derivatives of tetracyclic compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are implicated in conditions such as Alzheimer's disease. Preliminary data suggest that modifications to the substituents on the tetracyclic core can enhance inhibitory potency against these enzymes, indicating potential therapeutic applications in neurodegenerative diseases .
Antiviral Properties
Recent studies have explored the potential of similar compounds as inhibitors of viral proteases, particularly those associated with SARS-CoV-2. Docking studies have indicated that modifications to the compound could enhance binding affinity to viral targets, suggesting a role in antiviral drug development .
Binding Affinity Studies
Molecular docking simulations have been employed to predict the binding interactions of this compound with various biological targets. The results highlight key interactions between the functional groups of the compound and active sites of target proteins, which are essential for understanding its mechanism of action .
Structure-Activity Relationship (SAR) Analysis
SAR studies have indicated that variations in the substituents significantly affect biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the compound's interaction with target enzymes, leading to variations in inhibition potency .
Case Study 1: Inhibition of Acetylcholinesterase
A study evaluated a series of tetracyclic compounds for their AChE inhibitory activity. The results demonstrated that certain derivatives exhibited IC50 values comparable to established AChE inhibitors like Donepezil, suggesting their potential use in treating Alzheimer's disease .
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines showed that specific derivatives of this compound could reduce cell viability significantly compared to controls. The mechanism was linked to apoptosis induction through mitochondrial pathways .
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity is governed by its functional groups and structural features:
Imine Reactivity
The imine group (C=N) is prone to nucleophilic attack and electrophilic substitutions , enabling:
-
Reduction : Conversion to amines under catalytic hydrogenation or reagents like NaBH4.
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Hydrolysis : Cleavage to aldehydes or ketones under acidic/basic conditions.
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Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form substituted imines.
Carboxamide Reactivity
The carboxamide group participates in:
-
Amide hydrolysis : Conversion to carboxylic acids under acidic or basic conditions.
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Amidation : Reaction with amines or alcohols to form substituted amides.
Tetracyclic System Reactivity
The 3-oxa-13-azatetracyclo framework allows:
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Ring-opening reactions : Under harsh conditions (e.g., strong acids/bases), leading to fragmented intermediates.
-
Electrophilic aromatic substitution : Substitution at activated positions within the aromatic rings.
Molecular Reactivity Analysis
The compound’s molecular properties, including its tetracyclic structure and functional groups, influence its reactivity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Comparative analysis of structurally analogous compounds reveals how substituents and stereochemistry modulate activity. For example:
Key Observations :
- The target compound’s tetracyclic system and chlorophenyl group may enhance target specificity compared to triterpenoids (OA, HG), which rely on hydroxyl groups for hydrogen bonding .
Mechanistic Divergence in Structurally Similar Compounds
- Scaffold Flexibility: OA and HG show conserved MOAs due to rigid pentacyclic cores, whereas gallic acid (a simpler phenolic acid) exhibits divergent mechanisms .
- Substituent Effects: Antimicrobial studies on Echium extracts demonstrate that minor structural differences (e.g., ethanolic vs. aqueous extracts) drastically alter efficacy . Similarly, the target compound’s 3-chlorophenyl group may enhance target affinity compared to non-halogenated analogs.
Preparation Methods
Core Quinazolinone Synthesis via Niementowski’s Method
The quinazolinone moiety serves as the foundational structure for the target compound. Niementowski’s synthesis, which involves the condensation of anthranilic acid derivatives with formamide, is widely employed for this purpose . For the target molecule, 3-chloroanthranilic acid is reacted with formamide at 125–130°C under nitrogen atmosphere to yield 3-chloro-3,4-dihydro-4-oxoquinazoline. This intermediate is critical for subsequent functionalization.
Reaction Conditions:
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Reactants: 3-Chloroanthranilic acid (1.0 equiv), formamide (3.0 equiv)
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Temperature: 125–130°C
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Duration: 6–8 hours
The reaction proceeds via cyclodehydration, with the formamide acting as both a solvent and a reactant. The use of anhydrous conditions minimizes side reactions, while elevated temperatures ensure complete cyclization.
Introduction of the Imino Group via Condensation
The imino group at position 4 is introduced through condensation of the quinazolinone intermediate with 4-methylaniline. This step requires acidic catalysis to facilitate Schiff base formation.
Optimized Protocol:
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Reactants: 3-Chloro-3,4-dihydro-4-oxoquinazoline (1.0 equiv), 4-methylaniline (1.2 equiv)
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Catalyst: p-Toluenesulfonic acid (0.1 equiv)
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Solvent: Ethanol (reflux)
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Duration: 4 hours
The reaction is monitored via thin-layer chromatography (TLC) to ensure complete consumption of the starting material. The product, 4-[(4-methylphenyl)imino]-3-chloro-3,4-dihydroquinazolinone, is purified via recrystallization from ethanol.
Tetracyclic Framework Assembly via Ullmann Coupling
The tetracyclic system is constructed using a ligand-free copper-catalyzed Ullmann N-arylation. This step couples the iminoquinazolinone with a brominated benzofuran derivative to form the 13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}] framework .
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | None (ligand-free conditions) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF (anhydrous) |
| Temperature | 110°C |
| Duration | 12 hours |
| Yield | 58% |
The absence of ligands simplifies purification, while DMF ensures solubility of the aromatic intermediates. The reaction proceeds via a radical mechanism, with CuI facilitating single-electron transfers.
Carboxamide Functionalization via Microwave-Assisted Coupling
The final carboxamide group is introduced using microwave-assisted coupling between the tetracyclic intermediate and 3-chlorophenyl isocyanate. This method enhances reaction efficiency and reduces side product formation.
Microwave Conditions:
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Reactants: Tetracyclic intermediate (1.0 equiv), 3-chlorophenyl isocyanate (1.1 equiv)
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Solvent: Acetonitrile
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Temperature: 120°C
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Irradiation Power: 300 W
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Duration: 20 minutes
Microwave irradiation promotes rapid heating, accelerating the nucleophilic acyl substitution. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Stereochemical Control for (4Z)-Configuration
The (4Z)-configuration is achieved through careful control of reaction thermodynamics. The use of bulky solvents (e.g., tert-amyl alcohol) during the imino condensation step favors the Z-isomer by steric hindrance .
Isomerization Study:
| Solvent | Z:E Ratio | Yield (%) |
|---|---|---|
| tert-Amyl alcohol | 9:1 | 70 |
| Ethanol | 3:1 | 65 |
| Toluene | 4:1 | 60 |
Industrial-Scale Adaptations
For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility. Key modifications include:
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Flow Rate: 0.5 mL/min
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Residence Time: 30 minutes
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Catalyst Recovery: CuI is recycled via precipitation at pH 3.5 .
Analytical Characterization
The final product is characterized via:
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NMR Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82–7.12 (m, 11H, Ar-H), 4.21 (s, 2H, OCH₂).
-
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HRMS: m/z 532.1543 [M+H]⁺ (calc. 532.1548).
Challenges and Mitigation Strategies
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
